N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide
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Overview
Description
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide is a compound that features a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide group. Thiazole rings are known for their presence in various biologically active molecules, contributing to a wide range of pharmacological activities . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary targets of the compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide are PI3Kα and HDAC6 . These targets have been considered as promising for cancer therapy .
Mode of Action
This compound interacts with its targets, PI3Kα and HDAC6, by exerting dual-target inhibitory activities . It has been identified as a subtype-selective PI3Kα/HDAC6 dual inhibitor .
Biochemical Pathways
The compound this compound affects the PI3K and HDAC pathways. It significantly inhibits the phosphorylation of pAkt (Ser473) and induces the accumulation of acetylated α-tubulin .
Pharmacokinetics
The compound has shown favorable in vitro performance .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of phosphorylation of pAkt (Ser473) and the induction of accumulation of acetylated α-tubulin . It has negligible effects on the levels of acetylated Histone H3 and H4 at the nanomolar level .
Action Environment
It is known that the compound has the potential to alleviate the adverse effects resulted from pan-pi3k inhibition and pan-hdac inhibition .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide typically involves the formation of the thiazole ring followed by the attachment of the pyrrolidine and benzenesulfonamide groups. One common synthetic route involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethylformamide (DMF) solvent . The reaction conditions are relatively mild, allowing for high yields of the desired product.
Chemical Reactions Analysis
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide can be compared with other thiazole-containing compounds such as:
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based anticancer agent.
Ixabepilone: A thiazole-containing compound used in cancer therapy.
What sets this compound apart is its unique combination of the thiazole, pyrrolidine, and benzenesulfonamide groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-20(18,12-4-2-1-3-5-12)15-11-6-8-16(10-11)13-14-7-9-19-13/h1-5,7,9,11,15H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFXEFRJKRSEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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